

# entospletinib first in human study phase 1

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## Compound Focus: Entospletinib

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## Experimental Protocol & Key Findings

For the multiple ascending dose (MAD) portion, subjects received **entospletinib** or placebo twice daily for 7 days. Pharmacokinetic blood samples were collected on Day 1 and Day 7 at pre-specified time points. Key PK parameters like maximum plasma concentration (C<sub>max</sub>) and area under the curve (AUC) were calculated [1].

The pharmacodynamic assessment used two biomarkers in blood samples [1]:

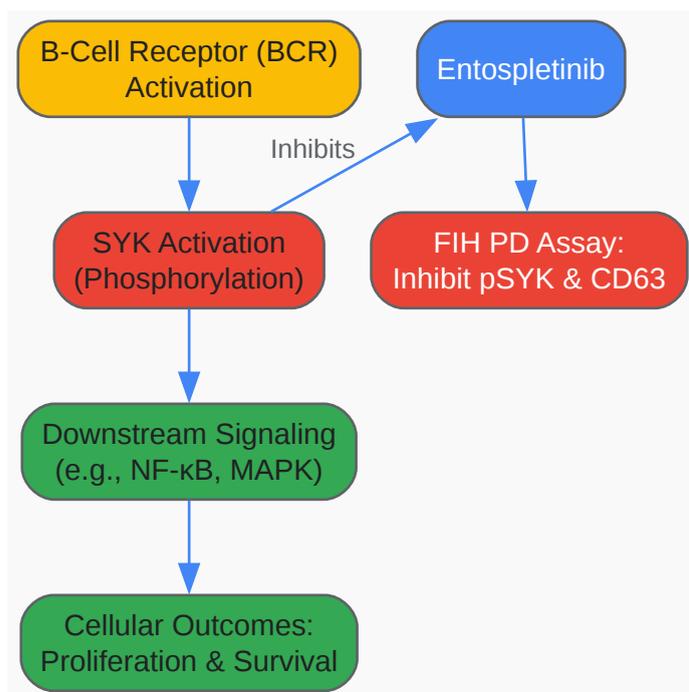
- **CD63 Expression:** Measured ex vivo after anti-IgE stimulation of basophils.
- **Phosphorylated SYK (pSYK):** Measured after pervanadate stimulation of whole blood.

The table below summarizes the quantitative outcomes from the FIH study.

Parameter / Finding	Result / Value
<b>Safety &amp; Tolerability</b>	Generally well-tolerated over a 48-fold dose range. Adverse events (AEs) were generally mild to moderate. No AE-driven study drug discontinuations [1].
<b>Pharmacokinetics (PK)</b>	
- Plasma Half-life	9–15 hours [1]

Parameter / Finding	Result / Value
- Exposure Plateau	Reached at doses $\geq 600$ mg twice daily, suggesting solubility-limited absorption [1]
<b>Pharmacodynamics (PD)</b>	
- CD63 Inhibition (at $\geq 600$ mg BID)	>90% at peak (Cmax); >60% at trough (Cmin) concentrations [1]
- pSYK Inhibition (at $\geq 600$ mg BID)	>70% at peak; >50% at trough concentrations [1]

The diagram below illustrates the rationale for targeting SYK with **entospletinib** and the pharmacodynamic strategy used in the FIH study to confirm target engagement.



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## Clinical Development Context

The FIH study provided the foundational data for subsequent trials in patients with hematologic malignancies. **Entospletinib** has since been clinically evaluated in several cancers [2]:

- **Chronic Lymphocytic Leukemia (CLL):** A phase II study in relapsed or refractory CLL showed an overall response rate of 61.0% and a median progression-free survival of 13.8 months with 800 mg BID dosing [2].
- **Acute Myeloid Leukemia (AML):** Clinical trials have investigated **entospletinib**, both as monotherapy and in combination with chemotherapy, based on the role of SYK in HOXA9/MEIS1-driven leukemias [3] [4].

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## References

1. Pharmacokinetics, Pharmacodynamics, and Safety of ... [pmc.ncbi.nlm.nih.gov]
2. Syk inhibitors in clinical development for hematological ... [pmc.ncbi.nlm.nih.gov]
3. Inflammatory signaling pathways play a role in SYK ... [nature.com]
4. Combinatorial efficacy of entospletinib and chemotherapy ... [haematologica.org]

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